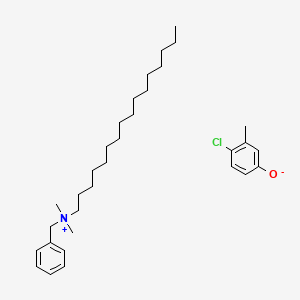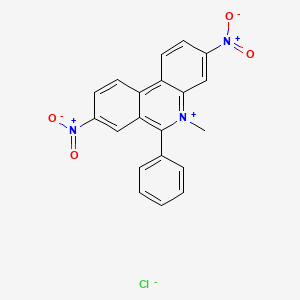
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. It is characterized by its phenanthridinium core, which is substituted with methyl, nitro, and phenyl groups, making it a highly reactive and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride typically involves multi-step organic reactions. The process begins with the preparation of the phenanthridinium core, followed by the introduction of methyl, nitro, and phenyl substituents through nitration, methylation, and phenylation reactions. These reactions require specific reagents and conditions, such as concentrated nitric acid for nitration, methyl iodide for methylation, and phenylboronic acid for phenylation. The final step involves the formation of the chloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and yield. The process involves stringent control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize the synthesis and minimize by-products.
化学反应分析
Types of Reactions
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and disrupt cellular processes.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride involves its interaction with molecular targets, such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzymatic activity and cellular functions.
相似化合物的比较
Similar Compounds
Phenanthridinium chloride: Lacks the methyl, nitro, and phenyl substituents, making it less reactive.
3,8-Dinitrophenanthridinium chloride: Similar structure but lacks the methyl and phenyl groups.
6-Phenylphenanthridinium chloride: Lacks the nitro and methyl groups, resulting in different reactivity and applications.
Uniqueness
5-Methyl-3,8-dinitro-6-phenylphenanthridinium chloride is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity
属性
CAS 编号 |
94094-42-5 |
|---|---|
分子式 |
C20H14ClN3O4 |
分子量 |
395.8 g/mol |
IUPAC 名称 |
5-methyl-3,8-dinitro-6-phenylphenanthridin-5-ium;chloride |
InChI |
InChI=1S/C20H14N3O4.ClH/c1-21-19-12-15(23(26)27)8-10-17(19)16-9-7-14(22(24)25)11-18(16)20(21)13-5-3-2-4-6-13;/h2-12H,1H3;1H/q+1;/p-1 |
InChI 键 |
FEXABEMAEUCUPB-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


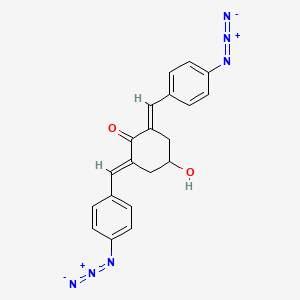
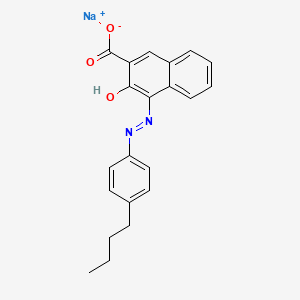
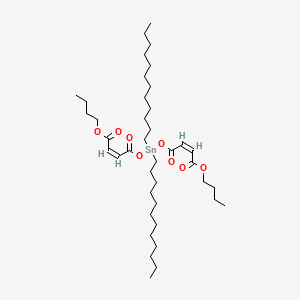

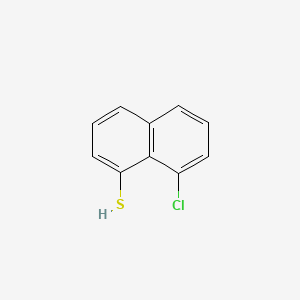
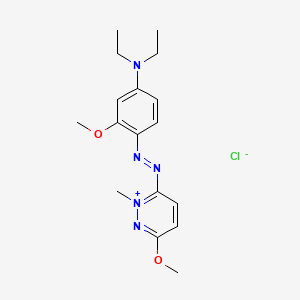
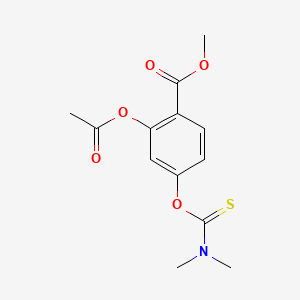
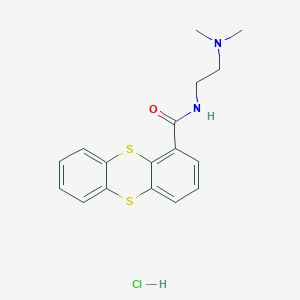
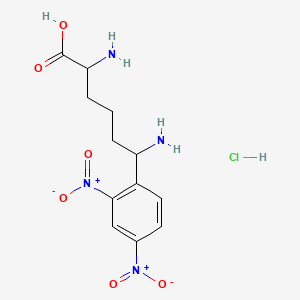
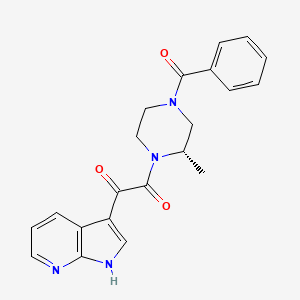
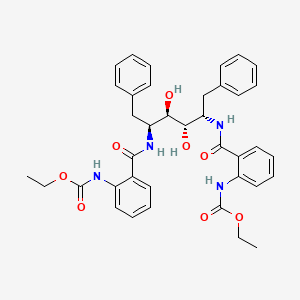
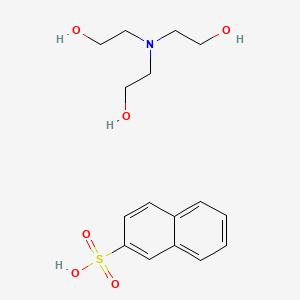
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)
